Cas no 1052209-73-0 ((2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol)

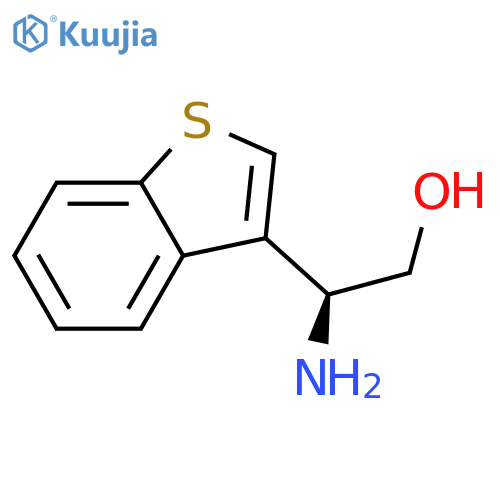

1052209-73-0 structure

商品名:(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol

(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-2-AMINO-2-BENZO[B]THIOPHEN-3-YLETHAN-1-OL

- Benzo[b]thiophene-3-ethanol, β-amino-, (βS)-

- (2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol

-

- インチ: 1S/C10H11NOS/c11-9(5-12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,12H,5,11H2/t9-/m1/s1

- InChIKey: HMNGJWLZGNEWNZ-SECBINFHSA-N

- ほほえんだ: C(O)[C@@H](N)C1=CSC2=CC=CC=C21

じっけんとくせい

- 密度みつど: 1.307±0.06 g/cm3(Predicted)

- ふってん: 398.4±27.0 °C(Predicted)

- 酸性度係数(pKa): 12.57±0.10(Predicted)

(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1839494-0.05g |

(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol |

1052209-73-0 | 0.05g |

$1549.0 | 2023-09-19 | ||

| Enamine | EN300-1839494-1.0g |

(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol |

1052209-73-0 | 1g |

$1844.0 | 2023-06-03 | ||

| Enamine | EN300-1839494-0.5g |

(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol |

1052209-73-0 | 0.5g |

$1770.0 | 2023-09-19 | ||

| Enamine | EN300-1839494-10g |

(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol |

1052209-73-0 | 10g |

$7927.0 | 2023-09-19 | ||

| Enamine | EN300-1839494-5g |

(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol |

1052209-73-0 | 5g |

$5345.0 | 2023-09-19 | ||

| Enamine | EN300-1839494-0.25g |

(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol |

1052209-73-0 | 0.25g |

$1696.0 | 2023-09-19 | ||

| Enamine | EN300-1839494-5.0g |

(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol |

1052209-73-0 | 5g |

$5345.0 | 2023-06-03 | ||

| Enamine | EN300-1839494-10.0g |

(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol |

1052209-73-0 | 10g |

$7927.0 | 2023-06-03 | ||

| Enamine | EN300-1839494-0.1g |

(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol |

1052209-73-0 | 0.1g |

$1623.0 | 2023-09-19 | ||

| Enamine | EN300-1839494-2.5g |

(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol |

1052209-73-0 | 2.5g |

$3611.0 | 2023-09-19 |

(2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol 関連文献

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

1052209-73-0 ((2S)-2-amino-2-(1-benzothiophen-3-yl)ethan-1-ol) 関連製品

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬